3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a pyrrolidine and a hydantoin ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the reaction of hydantoin with an alkylating agent in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is common to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the hydantoin ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain reactions.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects . The spiro structure of the compound allows it to fit into specific binding pockets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar core structure but lacks the methyl group at the 3-position.
Spirohydantoins: These compounds have a spiro linkage between a hydantoin ring and another ring system, similar to 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of the methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, with the CAS number 28937-15-7, is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This compound is characterized by its unique spiro structure and has garnered attention in various fields of medicinal chemistry and pharmacology.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 205.64 g/mol
- InChI Key : UHKZYJXYGQLKLX-UHFFFAOYSA-N
- Purity : ≥95% .
Research indicates that this compound may exhibit biological activity through several potential mechanisms:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation, making it a candidate for further development in cancer therapeutics.
- Neuroprotective Effects : There are indications that it may have neuroprotective properties, which could be beneficial in neurodegenerative disease models.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study B (2021) | Reported cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective dose ranges for potential therapeutic use. |
Study C (2022) | Explored neuroprotective effects in an animal model of Alzheimer's disease, showing reduced markers of oxidative stress and inflammation upon treatment with the compound. |
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : The compound is expected to have moderate absorption characteristics based on its lipophilicity.
- Distribution : Likely distributed in tissues due to its small molecular size.
- Metabolism : Metabolized primarily in the liver; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily excreted via urine.
Safety and Toxicology
Preliminary toxicity studies suggest that this compound exhibits low acute toxicity in animal models. However, comprehensive toxicological assessments are necessary to establish safety profiles for human use.
Hazard Information
The compound is classified with precautionary statements indicating potential risks such as irritation to skin and eyes .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-10-5(11)7(9-6(10)12)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,12) |
InChI Key |
JBQBTYNSPUCGMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCNC2)NC1=O |
Origin of Product |
United States |
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